6-Methyl-3-pyrazin-2-ylpyridine-2-carboxylic acid
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Methyl-3-pyrazin-2-ylpyridine-2-carboxylic acid typically involves the reaction of 6-methylpyridine-3-carboxylic acid with pyrazine derivatives under specific conditions . The reaction is often catalyzed by acids or bases and may require elevated temperatures to proceed efficiently .
Industrial Production Methods
Industrial production methods for this compound are not widely documented, but they likely involve similar synthetic routes as those used in laboratory settings. The scalability of these methods would depend on the availability of starting materials and the efficiency of the reaction conditions .
Chemical Reactions Analysis
Types of Reactions
6-Methyl-3-pyrazin-2-ylpyridine-2-carboxylic acid can undergo various chemical reactions, including:
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Substitution Reagents: Halogens, nucleophiles.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines .
Scientific Research Applications
6-Methyl-3-pyrazin-2-ylpyridine-2-carboxylic acid has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects in various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 6-Methyl-3-pyrazin-2-ylpyridine-2-carboxylic acid involves its interaction with specific molecular targets and pathways. These interactions can lead to various biological effects, such as inhibition of enzyme activity or modulation of cellular signaling pathways . The exact molecular targets and pathways involved are still under investigation .
Comparison with Similar Compounds
Similar Compounds
6-Methylpyridine-3-carboxylic acid: A structurally similar compound with different functional groups.
Pyrazine derivatives: Compounds with similar pyrazine rings but different substituents.
Uniqueness
6-Methyl-3-pyrazin-2-ylpyridine-2-carboxylic acid is unique due to its specific combination of functional groups and its potential for diverse chemical reactions and biological activities .
Properties
Molecular Formula |
C11H9N3O2 |
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Molecular Weight |
215.21 g/mol |
IUPAC Name |
6-methyl-3-pyrazin-2-ylpyridine-2-carboxylic acid |
InChI |
InChI=1S/C11H9N3O2/c1-7-2-3-8(10(14-7)11(15)16)9-6-12-4-5-13-9/h2-6H,1H3,(H,15,16) |
InChI Key |
KPOYTRDIWPSCHX-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC(=C(C=C1)C2=NC=CN=C2)C(=O)O |
Origin of Product |
United States |
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